molecular formula C13H9Cl3O3S B13553236 (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate CAS No. 7466-02-6

(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate

Cat. No.: B13553236
CAS No.: 7466-02-6
M. Wt: 351.6 g/mol
InChI Key: NGSFNIFEQKYBGT-UHFFFAOYSA-N
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Description

(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H9Cl3O3S. It is a derivative of phenol and benzenesulfonate, characterized by the presence of three chlorine atoms on the phenyl ring and a methyl group on the benzenesulfonate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate typically involves the reaction of 2,4,5-trichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonate group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted anilines, while oxidation can produce sulfonic acids.

Scientific Research Applications

(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is utilized in various scientific research fields, including:

    Biology: In studies involving enzyme inhibition or protein modification due to its ability to react with nucleophilic amino acid residues.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate involves its ability to interact with nucleophilic sites on biomolecules or other chemical entities. The sulfonate group can form strong covalent bonds with nucleophiles, leading to the modification of proteins, enzymes, or other target molecules. This interaction can alter the function or activity of the target, making it useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Trichlorophenyl) 4-methylbenzenesulfonate: Similar structure but with a different chlorine substitution pattern.

    (2,4-Dichlorophenyl) 4-methylbenzenesulfonate: Lacks one chlorine atom compared to (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate.

    (2,5-Dichlorophenyl) 4-methylbenzenesulfonate: Another variant with a different chlorine substitution pattern.

Uniqueness

This compound is unique due to its specific chlorine substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

CAS No.

7466-02-6

Molecular Formula

C13H9Cl3O3S

Molecular Weight

351.6 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H9Cl3O3S/c1-8-2-4-9(5-3-8)20(17,18)19-13-7-11(15)10(14)6-12(13)16/h2-7H,1H3

InChI Key

NGSFNIFEQKYBGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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